What are the properties of 2-(Perfluorooctyl)ethyl isocyanate?
What are the properties of 2-(Perfluorooctyl)ethyl isocyanate?
An In-Depth Technical Guide to 2-(Perfluorooctyl)ethyl Isocyanate
Authored by a Senior Application Scientist
Introduction
2-(Perfluorooctyl)ethyl isocyanate, often abbreviated as FOIE, is a specialty fluorochemical compound characterized by a long perfluorinated carbon chain attached to a highly reactive isocyanate functional group via an ethyl spacer. Its unique molecular architecture, combining the inert and repellent nature of a perfluoroalkyl segment with the versatile reactivity of an isocyanate, makes it a valuable building block in advanced materials science, surface engineering, and polymer chemistry. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols, intended for researchers and professionals in chemical and materials development.
The significance of FOIE lies in its ability to impart desirable fluorous properties—such as extreme hydrophobicity, oleophobicity, chemical resistance, and low surface energy—to a wide variety of substrates and polymers. The isocyanate group serves as an efficient anchor, enabling the covalent attachment of the perfluorooctyl tail to surfaces and molecules bearing active hydrogen atoms, such as hydroxyl or amine groups.
Physicochemical Properties
The distinct properties of 2-(Perfluorooctyl)ethyl isocyanate are a direct consequence of its hybrid structure. The dominant perfluorooctyl chain dictates most of its physical characteristics, while the isocyanate group governs its chemical reactivity. Key quantitative properties are summarized below.
| Property | Value | Source |
| CAS Number | 142010-50-2 | [1] |
| Molecular Formula | C₁₁H₄F₁₇NO | [1] |
| Molecular Weight | 489.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 26-31 °C | [1] |
| Boiling Point | 65 °C at 0.5 mmHg | [1] |
| Density | 1.6 g/mL | [1] |
| Refractive Index | 1.313 | [1] |
| Flash Point | 110 °C | [1] |
| Vapor Pressure | 0.2 mmHg at 25 °C | [1] |
Chemical Reactivity and Mechanisms
The reactivity of FOIE is almost exclusively centered on the electrophilic carbon atom of the isocyanate group (–N=C=O). This group readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms. This high reactivity is the cornerstone of its utility in covalent surface modification and polymer synthesis.
Core Reaction Mechanism: Nucleophilic Addition
The primary reaction pathway involves the attack of a nucleophile (e.g., an alcohol, amine, or water) on the carbonyl carbon of the isocyanate. This forms an unstable intermediate that rapidly rearranges to a stable adduct.
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Reaction with Alcohols: FOIE reacts with hydroxyl groups to form stable urethane linkages. This is the most common reaction for modifying surfaces like glass, silica, and cellulose, or for synthesizing polyurethanes.
-
Reaction with Amines: Primary and secondary amines react with FOIE to yield urea derivatives. This reaction is typically faster than the reaction with alcohols.
-
Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. This side reaction is critical to control, as it consumes the isocyanate and can lead to unwanted byproducts. For this reason, all reactions involving FOIE must be conducted under strictly anhydrous conditions.
Caption: General reaction of FOIE with a nucleophile.
Synthesis Pathways
While multiple routes to isocyanates exist, a common industrial approach involves the use of phosgene or its safer equivalents like triphosgene. An alternative, laboratory-scale synthesis often employs the Curtius rearrangement, which proceeds through an acyl azide intermediate. Given that a perfluorinated undecanoyl azide is a known related compound, this pathway is a plausible synthetic route.[1]
Illustrative Synthesis Workflow (Curtius Rearrangement)
This protocol is a generalized representation and requires optimization for specific laboratory conditions.
-
Esterification: Start with 1H,1H,2H,2H-Perfluorodecan-1-ol and convert it to its corresponding ester (e.g., methyl ester).
-
Hydrazinolysis: React the ester with hydrazine hydrate to form the corresponding acyl hydrazide.
-
Azide Formation: Treat the acyl hydrazide with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) at low temperatures (0-5 °C) to form the acyl azide. This intermediate is potentially explosive and must be handled with extreme care.
-
Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene). It undergoes rearrangement, losing N₂ gas to form the isocyanate. The reaction must be monitored closely to control the rate of nitrogen evolution.
-
Purification: The final product, 2-(Perfluorooctyl)ethyl isocyanate, is purified, typically by vacuum distillation, to remove the solvent and any byproducts.
Caption: Simplified Curtius rearrangement synthesis workflow.
Applications in Research and Development
The dual character of FOIE makes it a powerful tool for engineering materials with tailored surface properties and creating novel fluoropolymers.
Surface Modification
FOIE is extensively used to create robust, low-energy surfaces that are both hydrophobic and oleophobic. Such surfaces are critical for applications requiring anti-fouling, anti-icing, self-cleaning, and chemical resistance.
Experimental Protocol: Silanization of a Glass Surface
This protocol details the steps to create a highly hydrophobic and oleophobic glass surface.
-
Surface Preparation (Hydroxylation):
-
Clean glass slides by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the slides under a stream of nitrogen.
-
Activate the surface to generate hydroxyl (-OH) groups by treating with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 hour. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse the slides copiously with deionized water and dry with nitrogen.
-
-
FOIE Grafting Reaction:
-
Prepare a 2% (v/v) solution of FOIE in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the cleaned, hydroxylated glass slides in the FOIE solution.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL) to accelerate the urethane linkage formation.
-
Allow the reaction to proceed at 60 °C for 12-24 hours under a nitrogen blanket.
-
-
Post-Reaction Cleanup:
-
Remove the slides from the reaction solution and rinse thoroughly with fresh toluene to remove any unreacted FOIE.
-
Perform a final rinse with acetone and ethanol.
-
Dry the functionalized slides under a nitrogen stream and cure in an oven at 110 °C for 1 hour to ensure complete reaction and removal of residual solvent.
-
-
Validation:
-
The success of the modification can be confirmed by measuring the static water and oil (e.g., hexadecane) contact angles. A successfully modified surface will exhibit a water contact angle >110° and a high oil contact angle.
-
Fluorinated Polymer Synthesis
FOIE can be incorporated into polymers either as a comonomer in polymerization reactions or as a post-polymerization modification agent. This allows for the synthesis of fluorinated polyurethanes, polyamides, and other polymers with tailored properties.[2] For example, reacting FOIE with a diol produces a polyurethane with perfluorooctyl side chains, which can induce self-organization and liquid crystalline behavior.[2] These polymers are valuable for creating advanced coatings, membranes, and low-friction materials.
Safety, Handling, and Storage
Isocyanates are a hazardous class of chemicals requiring strict handling protocols.[3] The perfluorinated nature of FOIE does not mitigate the risks associated with the isocyanate group.
Hazard Profile
| Hazard Class | Statement |
| Flammability | Flammable liquid and vapor (H226) |
| Toxicity | Toxic if swallowed or if inhaled (H301 + H331) |
| Irritation | Causes skin irritation (H315) and serious eye irritation (H319) |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). May cause an allergic skin reaction (H317). |
| Organ Toxicity | May cause respiratory irritation (H335) |
(Hazard statements are representative of the isocyanate class and should be confirmed with the specific supplier's SDS)
Handling and Personal Protective Equipment (PPE)
-
All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Wear appropriate PPE at all times:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or laminate) are required. Change gloves immediately if contamination occurs.[3]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]
-
Lab Coat: A chemically resistant lab coat should be worn.
-
Storage and Stability
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Keep in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Recommended storage temperature is 2-8 °C.
-
Incompatible Materials: Avoid contact with water, acids, bases, alcohols, amines, and strong oxidizing agents.[5]
References
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-
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Knowledge. What should I pay attention to when using ethyl isocyanate?.
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BOC Sciences. CAS 1996-88-9 2-(Perfluorooctyl)ethyl Methacrylate - Polymer.
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ACS Publications. Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers.
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